

Comparing the efficacy of Rapastinel Trifluoroacetate and GLYX-13

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Rapastinel Trifluoroacetate	
Cat. No.:	B2611529	Get Quote

A Comparative Guide to the Efficacy of Rapastinel (GLYX-13)

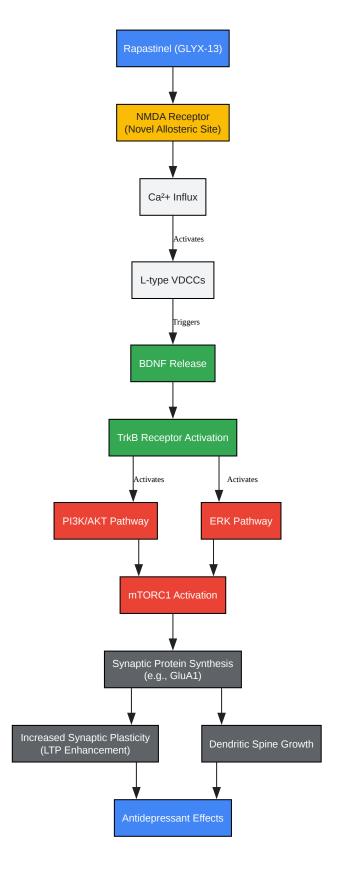
Introduction

Rapastinel, formerly known as GLYX-13, is an intravenously administered tetrapeptide (threonine-proline-threonine-amide) investigated for the treatment of major depressive disorder (MDD).[1][2] It emerged as a promising candidate due to its novel mechanism of action as a modulator of the N-methyl-D-aspartate (NMDA) receptor, which is critically involved in synaptic plasticity, learning, and memory.[2][3] Unlike NMDA receptor antagonists such as ketamine, Rapastinel was developed to achieve rapid antidepressant effects without inducing psychotomimetic or dissociative side effects.[4][5][6]

This guide provides a comprehensive comparison and overview of the efficacy of Rapastinel, referencing the body of research conducted under both its developmental names, GLYX-13 and Rapastinel. It details its mechanism of action, summarizes preclinical and clinical data, and provides protocols for key experimental assays cited.

Mechanism of Action

Rapastinel functions as a selective modulator of the NMDA receptor.[2] Initial studies characterized it as a glycine-site functional partial agonist.[1][5][7] However, further research revealed that at therapeutically relevant concentrations, Rapastinel enhances NMDA receptor



activity by binding to a novel allosteric site, distinct from the glycine co-agonist site.[2][8][9][10] This positive modulation enhances glutamate-mediated NMDA receptor signal transduction, leading to a cascade of downstream effects that promote synaptic plasticity.[2]

The antidepressant effects of Rapastinel, similar to ketamine, are dependent on the activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway and the release of Brain-Derived Neurotrophic Factor (BDNF).[8][10][11][12][13][14] Activation of this pathway leads to an increase in the number and function of spine synapses in the medial prefrontal cortex (mPFC), ultimately enhancing neuronal connectivity.[1][12][13][15]

Signaling Pathway of Rapastinel

Click to download full resolution via product page

Caption: Downstream signaling cascade initiated by Rapastinel.

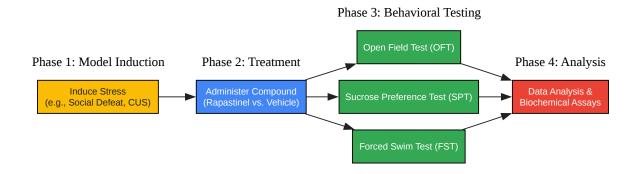
Preclinical Efficacy and Data

In numerous preclinical studies, Rapastinel/GLYX-13 demonstrated robust antidepressant-like and cognitive-enhancing effects across various animal models.

Antidepressant-Like Activity

Rapastinel showed significant efficacy in established rodent models of depression, including the Forced Swim Test (Porsolt), learned helplessness, and chronic unpredictable stress models.[1][15] A key finding was the rapid onset of these effects, often within minutes or hours of a single dose, with a long-lasting duration of up to two weeks.[6]

Preclinical Model	Species	Dosage	Key Findings	Reference
Forced Swim Test (FST)	Rat	1 mg/kg, IV	Significant reduction in immobility time, indicating an antidepressant-like effect.	[1][15]
Learned Helplessness	Rat	1 mg/kg, IV	Reversed helpless behavior, demonstrating antidepressant- like properties.	[1][15]
Chronic Unpredictable Stress	Rat	1 mg/kg, IV	Ameliorated stress-induced deficits.	[1][15]
Social Defeat Stress	Mouse	10 mg/kg, IP	Attenuated increased immobility time in susceptible mice.	[16]


Cognitive Enhancement

Rapastinel was also identified as a potent cognitive enhancer in both young and aged, cognitively impaired rats.[1][2] Unlike ketamine, which can cause cognitive deficits, Rapastinel demonstrated pro-cognitive benefits and could even reverse cognitive impairments induced by NMDA receptor antagonists like PCP or ketamine.[17][18][19]

Cognitive Paradigm	Species	Dosage	Key Findings	Reference
Morris Water Maze	Rat	1 mg/kg, IV	Enhanced learning and memory in young and aged rats.	[1][7]
Alternating T- Maze	Rat	1 mg/kg, IV	Improved spatial working memory.	[1][7]
Trace Eyeblink Conditioning	Rat	1 mg/kg, IV	Robustly enhanced associative learning.	[1]
Novel Object Recognition	Mouse	1 mg/kg, IP	Did not cause deficits; reversed deficits induced by ketamine/PCP.	[19]

Experimental Protocols and Workflows Typical Preclinical Antidepressant Testing Workflow

Click to download full resolution via product page

Caption: Generalized workflow for preclinical antidepressant studies.

Forced Swim Test (FST) Protocol

The FST is a common behavioral test used to assess antidepressant-like activity in rodents.

- Apparatus: A transparent glass cylinder (40 cm high, 20 cm diameter) is filled with water (23-25°C) to a depth of 30 cm, making it impossible for the animal to escape or touch the bottom.
- Procedure: Rodents are individually placed into the cylinder. The test duration is typically 6 minutes.
- Dosing: Rapastinel or a vehicle control is administered via the specified route (e.g., intravenously) at a set time before the test (e.g., 60 minutes).
- Measurement: The session is recorded, and an observer blind to the treatment groups scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
- Endpoint: A significant decrease in immobility time in the drug-treated group compared to the vehicle group is interpreted as an antidepressant-like effect.

Long-Term Potentiation (LTP) Electrophysiology Protocol

LTP is a cellular model for synaptic plasticity, which is believed to underlie learning and memory.

- Slice Preparation: Animals are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices of the hippocampus or mPFC (300-400 µm thick) are prepared using a vibratome.
- Incubation: Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.
- Recording: A single slice is transferred to a recording chamber and continuously perfused
 with aCSF. A stimulating electrode is placed on an afferent pathway (e.g., Schaffer collaterals
 in the hippocampus), and a recording electrode is placed in the corresponding postsynaptic
 region (e.g., CA1 stratum radiatum) to record field excitatory postsynaptic potentials
 (fEPSPs).

Procedure:

- Baseline: Stable baseline synaptic responses are recorded for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
- LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second).
- Post-HFS Recording: fEPSPs are recorded for at least 60 minutes post-HFS to measure the potentiation of the synaptic response.
- Drug Application: Rapastinel can be applied to the bath at a known concentration to assess its effects on baseline transmission or on the magnitude of LTP.[9]
- Endpoint: The magnitude of LTP is quantified as the percentage increase in the fEPSP slope compared to the pre-HFS baseline. An enhancement of LTP is indicative of improved synaptic plasticity.[7][9]

Clinical Efficacy and Data

The clinical development of Rapastinel showed initial promise in early-phase trials but ultimately failed to demonstrate efficacy in larger, pivotal Phase III studies.

Phase I and II Trials

Early proof-of-concept studies yielded positive results. A Phase I trial in healthy volunteers showed that GLYX-13 was safe and well-tolerated, with no signs of the schizophrenia-like side effects associated with other NMDA receptor modulators.[20] A subsequent Phase II study in patients with MDD who had not responded to at least one prior antidepressant showed that a single intravenous dose of GLYX-13 (5 or 10 mg/kg) significantly reduced depressive symptoms within 24 hours, with effects lasting for an average of 7 days.[21] The onset of action was observed as early as 2 hours post-infusion.[21] Crucially, these benefits were achieved without psychotomimetic side effects.[21]

Phase III Trials

Despite receiving Breakthrough Therapy designation from the U.S. FDA, the extensive Phase III program for Rapastinel as an adjunctive therapy for MDD did not meet its objectives.[2] In March 2019, Allergan announced that three pivotal trials (RAP-MD-01, -02, -03) failed to differentiate Rapastinel from placebo on the primary endpoint—a change in the Montgomery-Åsberg Depression Rating Scale (MADRS) score.[22][23][24] While the drug remained well-tolerated with a safety profile similar to placebo, the lack of efficacy led to the discontinuation of its development.[22][23]

Clinical Trial Phase	Population	Dosage	Primary Outcome	Result	Reference
Phase I	Healthy Volunteers	Single ascending doses	Safety & Tolerability	Well-tolerated; no psychotomim etic side effects observed.	[20]
Phase II	MDD patients with inadequate response to prior ADT	Single IV dose (1, 5, 10, 30 mg/kg)	Change in HAM-D17 score	5 & 10 mg/kg doses showed rapid (2h) and sustained (7- day) antidepressa nt effects.	[21]
Phase III (Adjunctive)	MDD patients with partial response to ADT	450 mg, weekly IV	Change in MADRS score at 3 weeks	Failed to differentiate from placebo on primary and key secondary endpoints.	[22][23][24]

Conclusion

Rapastinel (GLYX-13) represented a significant effort to develop a novel, rapid-acting antidepressant by modulating the NMDA receptor system without the adverse effects of antagonists like ketamine. Preclinical data strongly supported its efficacy as both an antidepressant and a cognitive enhancer, driven by its ability to promote synaptic plasticity through the BDNF-mTORC1 signaling pathway.

While early clinical trials were promising, showing rapid and sustained efficacy with a favorable safety profile, the compound ultimately failed to demonstrate a statistically significant benefit over placebo in large-scale Phase III trials. This outcome underscores the profound challenges

in translating preclinical findings into clinical success, particularly in the complex field of neuropsychiatry. The scientific journey of Rapastinel has, however, provided valuable insights into the role of glutamatergic modulation in depression and has spurred the development of next-generation compounds with similar mechanisms of action.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The Development of Rapastinel (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapastinel Wikipedia [en.wikipedia.org]
- 3. NMDA receptor Wikipedia [en.wikipedia.org]
- 4. Rapastinel, a novel glutamatergic agent with ketamine-like antidepressant actions: Convergent mechanisms PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GLYX-13, an NMDA receptor glycine site functional partial agonist enhances cognition and produces antidepressant effects without the psychotomimetic side effects of NMDA receptor antagonists PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. GLYX-13, an NMDA receptor glycine site functional partial agonist enhances cognition and produces antidepressant effects without the psychotomimetic side effects of NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
- 9. Positive N-Methyl-D-Aspartate Receptor Modulation by Rapastinel Promotes Rapid and Sustained Antidepressant-Like Effects PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMDAR modulators as rapid antidepressants: Converging and distinct signaling mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]

- 13. GLYX-13 Produces Rapid Antidepressant Responses with Key Synaptic and Behavioral Effects Distinct from Ketamine PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BDNF Release and Signaling are Required for the Antidepressant Actions of GLYX-13 -PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Development of Rapastinel (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of R-ketamine and rapastinel antidepressant effects in the social defeat stress model of depression PMC [pmc.ncbi.nlm.nih.gov]
- 17. fiercebiotech.com [fiercebiotech.com]
- 18. A novel approach to depression? | Drug Discovery News [drugdiscoverynews.com]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. Naurex Inc. Presents Positive Clinical Data on Novel Mechanism Antidepressant Candidate GLYX-13 at NCDEU 50th Anniversary Meeting BioSpace [biospace.com]
- 21. Randomized proof of concept trial of GLYX-13, an N-methyl-D-aspartate receptor glycine site partial agonist, in major depressive disorder nonresponsive to a previous antidepressant agent PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Allergan's depression drug rapastinel fails in Phase III trials [clinicaltrialsarena.com]
- 23. news.abbvie.com [news.abbvie.com]
- 24. psychiatryonline.org [psychiatryonline.org]
- To cite this document: BenchChem. [Comparing the efficacy of Rapastinel Trifluoroacetate and GLYX-13]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2611529#comparing-the-efficacy-of-rapastinel-trifluoroacetate-and-glyx-13]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com